

Spectroscopic Characterization of H-DL-Phe(4-Me)-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-DL-Phe(4-Me)-OH**

Cat. No.: **B556535**

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This guide provides a comprehensive overview of the spectroscopic data and analytical protocols for the non-proteinogenic amino acid **H-DL-Phe(4-Me)-OH**, also known as DL-4-Methylphenylalanine. The information is intended for researchers, scientists, and professionals in the field of drug development and biochemical research to facilitate the identification and characterization of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **H-DL-Phe(4-Me)-OH**. While experimental data for this specific compound is not widely published, the provided information is based on data available for 4-methylphenylalanine and closely related analogues, offering a reliable reference for characterization.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ^1H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |
|---------------------------------|--------------|------------------------------------|
| ~7.15 | d | 2 x Ar-H (ortho to CH_2) |
| ~7.05 | d | 2 x Ar-H (meta to CH_2) |
| ~4.00 | t | α -H |
| ~3.10 | d | β - CH_2 |
| ~2.30 | s | Ar- CH_3 |

Solvent: D_2O . The chemical shifts are approximate and can vary based on the solvent and pH.

Table 2: ^{13}C NMR Spectral Data

| Chemical Shift (δ) ppm | Tentative Assignment |
|---------------------------------|---|
| ~175 | C=O (Carboxylic acid) |
| ~138 | Ar-C (quaternary, attached to CH_3) |
| ~135 | Ar-C (quaternary, attached to CH_2) |
| ~130 | 2 x Ar-CH (ortho to CH_2) |
| ~129 | 2 x Ar-CH (meta to CH_2) |
| ~56 | α -C |
| ~37 | β -C |
| ~21 | Ar- CH_3 |

Note: This data is based on available information for 4-methylphenylalanine from sources such as PubChem.[\[1\]](#)

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| 3400-2500 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 3000-2850 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600 & ~1450 | Medium | Aromatic C=C stretch |
| ~1550 | Medium | N-H bend (amine) |
| ~820 | Strong | C-H out-of-plane bend (para-substituted aromatic ring) |

This data represents typical absorption ranges for the functional groups present in the molecule.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data

| m/z | Interpretation |
|--------|--|
| 179.22 | [M] ⁺ (Molecular Ion) |
| 134 | [M - COOH] ⁺ (Loss of carboxylic acid group) |
| 106 | [C ₈ H ₁₀] ⁺ (Tropylium ion derivative from benzylic cleavage) |
| 91 | [C ₇ H ₇] ⁺ (Tropylium ion) |

Fragmentation patterns can vary depending on the ionization technique used. The molecular weight of C₁₀H₁₃NO₂ is 179.22 g/mol .[\[1\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **H-DL-Phe(4-Me)-OH**.
 - Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Place the NMR tube in the spectrometer.
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire a standard ¹H NMR spectrum using a pulse program such as ' zg30'.
 - Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Use the same sample prepared for ¹H NMR.
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be necessary due to the low natural abundance of ¹³C.
 - Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **H-DL-Phe(4-Me)-OH** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
 - Place the mixture into a pellet die.
 - Apply pressure using a hydraulic press to form a thin, transparent pellet.[2]
- FTIR Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of a blank KBr pellet or empty sample compartment.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - The final spectrum should be presented in terms of transmittance or absorbance.

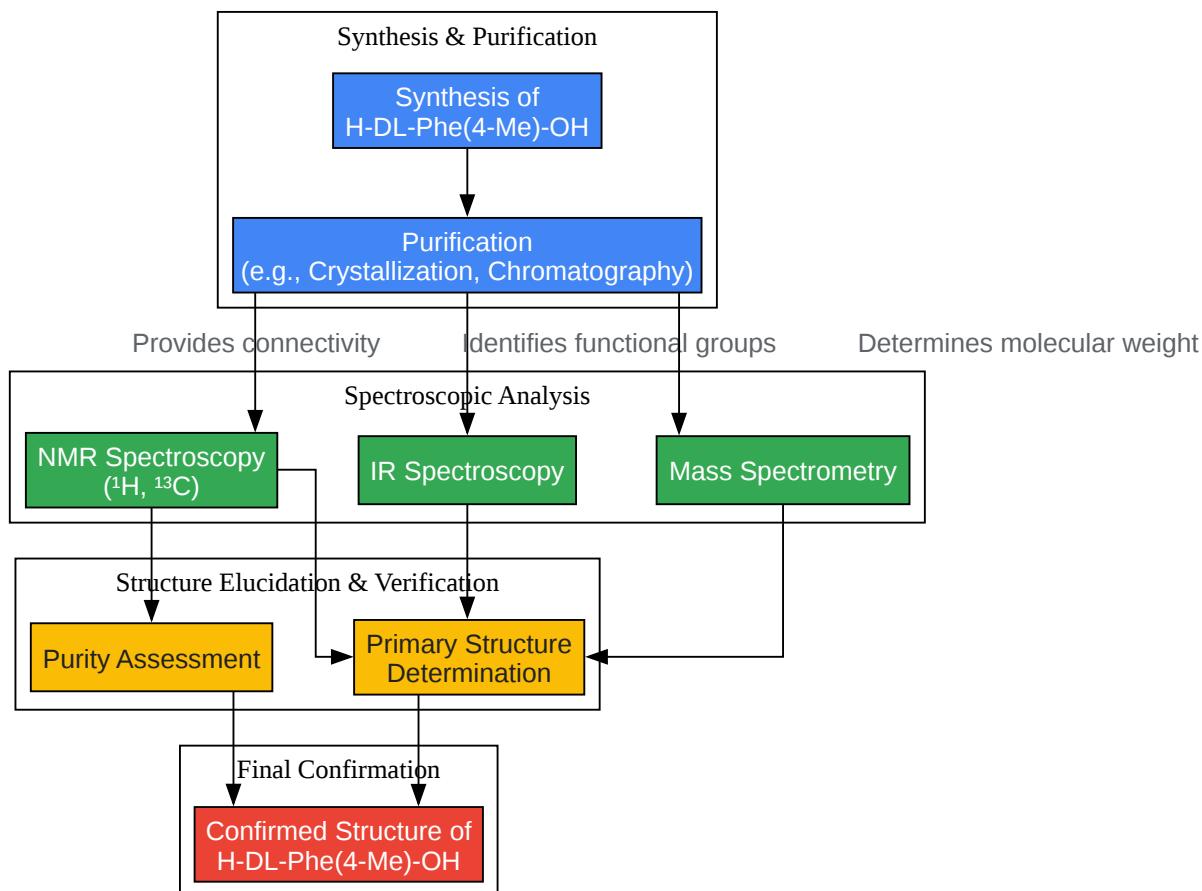
Mass Spectrometry (MS)

- Sample Preparation (for LC-MS):
 - Prepare a stock solution of **H-DL-Phe(4-Me)-OH** in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% formic acid).
 - Dilute the stock solution to an appropriate concentration for analysis (e.g., 1-10 µg/mL).
- LC-MS Analysis:
 - Inject the sample solution into a liquid chromatography system coupled to a mass spectrometer (LC-MS).[3]
 - Use a suitable column (e.g., C18) for separation.

- Set the mass spectrometer to operate in a positive ion mode using an electrospray ionization (ESI) source.
- Acquire mass spectra over a relevant m/z range (e.g., 50-500).
- For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to observe characteristic fragmentation patterns.[\[3\]](#)

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel amino acid derivative like **H-DL-Phe(4-Me)-OH**.

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Caption: Workflow for Spectroscopic Characterization.

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